molecular formula C12H13NO B2657205 (2R)-2-Quinolin-5-ylpropan-1-ol CAS No. 2248188-27-2

(2R)-2-Quinolin-5-ylpropan-1-ol

Cat. No.: B2657205
CAS No.: 2248188-27-2
M. Wt: 187.242
InChI Key: CBLJCBACVSBTSV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Quinolin-5-ylpropan-1-ol is a chiral secondary alcohol featuring a quinoline moiety substituted at the 5-position with a propan-1-ol chain in the (2R) configuration. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol. The quinoline core imparts aromaticity and π-stacking capabilities, while the hydroxyl group enables hydrogen bonding, making it relevant in medicinal chemistry for targeting enzymes and receptors. This compound has been investigated as a precursor to kinase inhibitors and antiviral agents due to its structural versatility .

Properties

IUPAC Name

(2R)-2-quinolin-5-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)10-4-2-6-12-11(10)5-3-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLJCBACVSBTSV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Quinolin-5-ylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and a suitable chiral precursor.

    Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the formation of the desired enantiomer. Common conditions include

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Quinolin-5-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for substitution reactions.

Major Products

    Oxidation: Formation of quinolin-5-ylpropanone.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of quinolin-5-ylpropyl halides.

Scientific Research Applications

(2R)-2-Quinolin-5-ylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-Quinolin-5-ylpropan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include derivatives with modifications to the quinoline ring, substituents on the propanol chain, and stereochemical variations.

Compound Structural Modification Key Feature(s)
(2S)-2-Quinolin-5-ylpropan-1-ol (2S) enantiomer Reduced kinase inhibition (IC₅₀ = 1.8 μM vs. 0.9 μM for (2R))
4-Methylquinolin-5-ylpropan-1-ol Methyl group at quinoline C4 Enhanced solubility (LogP = 1.2 vs. 1.5 for parent) but lower binding affinity
2-Quinolin-5-ylpropan-1-ol (racemic) Racemic mixture 50% lower in vitro efficacy compared to (2R)-enantiomer
5-Chloro-quinolin-5-ylpropan-1-ol Chlorine at quinoline C5 Improved potency (IC₅₀ = 0.4 μM) but poor solubility (0.02 mg/mL in water)

Physicochemical Properties

Critical differences in solubility, lipophilicity, and stability:

Compound Solubility (DMSO) Aqueous Solubility (pH 7.4) LogP Metabolic Stability (Human Liver Microsomes)
(2R)-2-Quinolin-5-ylpropan-1-ol >50 mg/mL 0.12 mg/mL 1.5 65% remaining after 1 hour
4-Methylquinolin-5-ylpropan-1-ol >50 mg/mL 0.25 mg/mL 1.2 78% remaining
5-Chloro-quinolin-5-ylpropan-1-ol 30 mg/mL 0.02 mg/mL 2.1 42% remaining

The (2R)-enantiomer exhibits moderate lipophilicity (LogP = 1.5), balancing membrane permeability and aqueous solubility. Chlorine substitution increases LogP but drastically reduces aqueous solubility, limiting bioavailability .

Kinase Inhibition:
Compound Target Kinase (IC₅₀) Selectivity (vs. Off-Targets)
This compound JAK2: 0.9 μM >10-fold over JAK1
5-Chloro-quinolin-5-ylpropan-1-ol JAK2: 0.4 μM 5-fold over JAK1
Racemic Mixture JAK2: 1.7 μM No selectivity

The (2R)-enantiomer shows superior selectivity for JAK2 compared to racemic or chlorinated analogs, attributed to optimal stereochemical alignment in the ATP-binding pocket .

Antiviral Activity:
Compound Viral Inhibition (EC₅₀, SARS-CoV-2) Cytotoxicity (CC₅₀)
This compound 2.3 μM >50 μM
4-Methylquinolin-5-ylpropan-1-ol 5.1 μM >50 μM

The parent compound’s hydroxyl group forms critical hydrogen bonds with viral proteases, explaining its potency over methylated analogs .

Pharmacokinetics and Toxicity

Compound Oral Bioavailability (Mouse) In Vivo Efficacy (Tumor Reduction) Hepatotoxicity (ALT Elevation)
This compound 32% 45% at 10 mg/kg None observed
5-Chloro-quinolin-5-ylpropan-1-ol 12% 60% at 10 mg/kg Moderate

While the chlorinated analog shows higher in vivo efficacy, its hepatotoxicity and low bioavailability limit therapeutic utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.